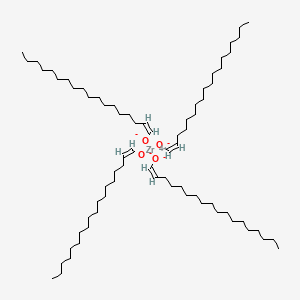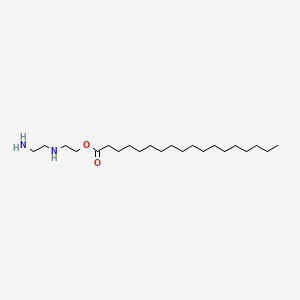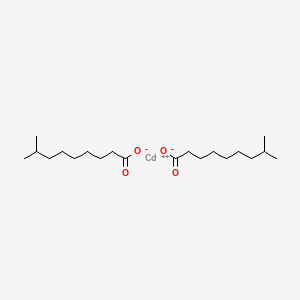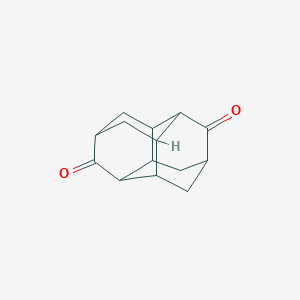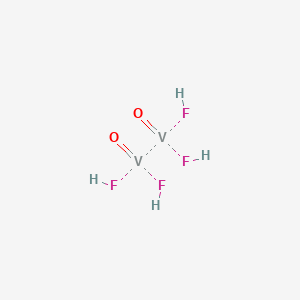
Tetrafluorodioxodivanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluorodioxodivanadium is a chemical compound with the molecular formula F4O2V2. It is a vanadium-based compound that contains two vanadium atoms, four fluorine atoms, and two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrafluorodioxodivanadium typically involves the reaction of vanadium pentoxide (V2O5) with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant reactor at elevated temperatures to ensure complete fluorination of the vanadium oxide. The general reaction can be represented as:
V2O5+4HF→V2O2F4+2H2O
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to maintain the required reaction conditions. The product is then purified through distillation or crystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tetrafluorodioxodivanadium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and chlorine (Cl2) under high-temperature conditions.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed
Oxidation: Higher oxidation state vanadium compounds such as vanadium hexafluoride (VF6).
Reduction: Lower oxidation state vanadium compounds such as vanadium trifluoride (VF3).
Substitution: Compounds with substituted halogens or functional groups.
Scientific Research Applications
Tetrafluorodioxodivanadium has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its unique reactivity.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and fluorinated polymers
Mechanism of Action
The mechanism of action of tetrafluorodioxodivanadium involves its interaction with molecular targets and pathways within a system. It can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical processes. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Vanadium Pentoxide (V2O5): A common vanadium compound used in various industrial processes.
Vanadium Trifluoride (VF3): A lower oxidation state vanadium compound with different reactivity.
Vanadium Hexafluoride (VF6): A higher oxidation state vanadium compound with distinct chemical properties.
Uniqueness
Tetrafluorodioxodivanadium is unique due to its specific combination of fluorine and oxygen atoms, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
71965-21-4 |
|---|---|
Molecular Formula |
F4H4O2V2 |
Molecular Weight |
213.907 g/mol |
IUPAC Name |
oxovanadium;tetrahydrofluoride |
InChI |
InChI=1S/4FH.2O.2V/h4*1H;;;; |
InChI Key |
JUVWSFAJBCFVBK-UHFFFAOYSA-N |
Canonical SMILES |
O=[V].O=[V].F.F.F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



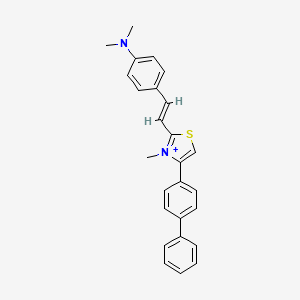
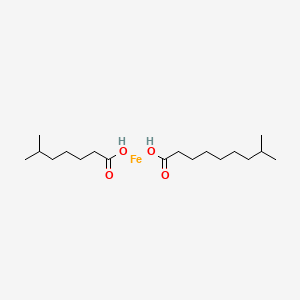
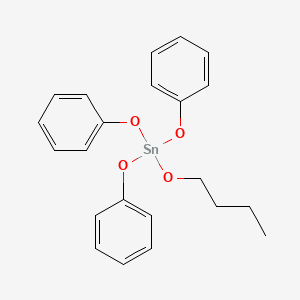

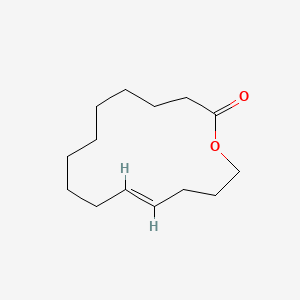


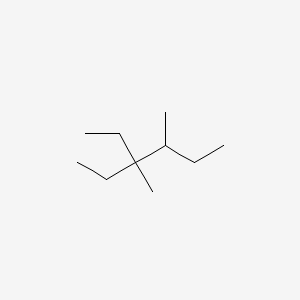
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
